molecular formula C19H14N4 B038561 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole CAS No. 124337-34-4

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Cat. No.: B038561
CAS No.: 124337-34-4
M. Wt: 298.3 g/mol
InChI Key: JWLQIMHJRKCIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-96544 is a compound known for its role as a selective antagonist of the 5-hydroxytryptamine 2A receptor. This compound has demonstrated the ability to inhibit platelet aggregation in vitro, making it a significant subject of study in pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-96544 involves the condensation of salicyl alcohol with benzyl bromide in the presence of potassium tert-butoxide in dimethylformamide, resulting in 2-benzyloxybenzyl alcohol. This intermediate is then converted into a chloride by reaction with thionyl chloride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for R-96544 are not extensively documented in the public domain. the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

R-96544 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield various substituted derivatives of R-96544.

Scientific Research Applications

R-96544 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ketanserin: Another 5-hydroxytryptamine 2A receptor antagonist with similar pharmacological properties.

    Ritanserin: Known for its selective antagonism of the 5-hydroxytryptamine 2A receptor.

    Mianserin: An antagonist of the 5-hydroxytryptamine 2A receptor with additional effects on other serotonin receptors.

Uniqueness

R-96544 is unique due to its high selectivity and potency as a 5-hydroxytryptamine 2A receptor antagonist. Its ability to inhibit platelet aggregation in vitro distinguishes it from other similar compounds .

Properties

IUPAC Name

9-(benzotriazol-1-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQIMHJRKCIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403886
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124337-34-4
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 2
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 3
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 4
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 5
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 6
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.